Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 2,6-dimethylphenol with formaldehyde and morpholine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95% . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,6-dimethylphenoxy)acetate: A related compound with similar structural features.
Morpholine-containing compounds: Such as 2-(Morpholinomethyl)acrylonitrile, which have diverse biological and industrial applications.
Uniqueness
Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized research and industrial applications.
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl 2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C16H23NO4/c1-12-5-4-6-13(2)16(12)21-11-14-9-17(7-8-20-14)10-15(18)19-3/h4-6,14H,7-11H2,1-3H3 |
InChI Key |
OFICYOJGMQHJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2CN(CCO2)CC(=O)OC |
Origin of Product |
United States |
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